molecular formula C20H16ClN3O2 B12192218 4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one

Cat. No.: B12192218
M. Wt: 365.8 g/mol
InChI Key: LJEYUHNVUFGBKC-UHFFFAOYSA-N
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Description

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a piperazin-2-one moiety, and a chlorophenyl group

Preparation Methods

The synthesis of 4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperazin-2-one Moiety: The piperazin-2-one moiety can be synthesized through the cyclization of a suitable diamine precursor with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the piperazin-2-one moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It serves as a tool for understanding the mechanisms of action of related compounds and their interactions with biological systems.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can act as an inhibitor or activator of certain biochemical pathways.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one can be compared with other quinoline derivatives and piperazin-2-one compounds. Similar compounds include:

    4-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    4-{[2-(2-Bromophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: This derivative features a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    4-{[2-(2-Methylphenyl)quinolin-4-yl]carbonyl}piperazin-2-one: The presence of a methyl group instead of chlorine can lead to differences in steric and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one

InChI

InChI=1S/C20H16ClN3O2/c21-16-7-3-1-6-14(16)18-11-15(13-5-2-4-8-17(13)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25)

InChI Key

LJEYUHNVUFGBKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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